molecular formula C14H19NO B1475859 1-(4-Vinylbenzyl)piperidin-4-ol CAS No. 2092061-11-3

1-(4-Vinylbenzyl)piperidin-4-ol

Cat. No.: B1475859
CAS No.: 2092061-11-3
M. Wt: 217.31 g/mol
InChI Key: VQSVOWSHFBWZTF-UHFFFAOYSA-N
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Description

1-(4-Vinylbenzyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 4-vinylbenzyl substituent attached to the nitrogen atom.

Properties

CAS No.

2092061-11-3

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C14H19NO/c1-2-12-3-5-13(6-4-12)11-15-9-7-14(16)8-10-15/h2-6,14,16H,1,7-11H2

InChI Key

VQSVOWSHFBWZTF-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)CN2CCC(CC2)O

Canonical SMILES

C=CC1=CC=C(C=C1)CN2CCC(CC2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Piperidin-4-ol derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Key Structural Determinants of Activity

Substituent Hydrophobicity and Chain Length
  • RB-005 and RB-025 (): Longer alkyl chains (e.g., octylphenyl) enhance SK1 selectivity by optimizing hydrophobic interactions with the enzyme’s binding pocket .
  • PIPD1 (): The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for anti-tubercular activity .
Aromatic and Heterocyclic Modifications
  • Z3777013540 (): The fluoroindole-pyrimidine core improves brain penetrance, a property less likely in 1-(4-Vinylbenzyl)piperidin-4-ol due to its non-planar vinylbenzyl group .
  • Dopamine D2 Ligands (): Indolylmethyl substituents mimic classical antagonists like haloperidol, whereas the vinylbenzyl group may alter steric interactions with receptor subpockets .
Halogenation Effects
  • 1-(3-Bromobenzyl)piperidin-4-ol () and 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol (): Bromine and fluorine atoms enhance binding via halogen bonding, a feature absent in the non-halogenated vinylbenzyl analog .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(4-Vinylbenzyl)piperidin-4-ol involves two key structural components:

Preparation typically requires:

  • Functionalization of the piperidine ring at the 4-position.
  • Introduction of the 4-vinylbenzyl moiety via nucleophilic substitution or reductive amination.

Preparation of Piperidin-4-ol Derivatives

Piperidin-4-ol derivatives can be synthesized by reduction or hydrolysis of piperidone precursors or by direct functionalization of piperidine rings.

  • Starting Material : 1-benzyl-4-piperidone is a common precursor for piperidine derivatives, enabling further functionalization at the 4-position.

  • Hydroxy Functionalization : Conversion of 4-piperidone to 4-hydroxypiperidine involves reduction steps, often using sodium borohydride or catalytic hydrogenation, to yield the 4-hydroxyl group.

Introduction of the 4-Vinylbenzyl Group

The 4-vinylbenzyl substituent can be introduced through benzylation reactions using 4-vinylbenzyl halides or related electrophiles.

  • Nucleophilic Substitution : The nitrogen atom of piperidin-4-ol can be alkylated by 4-vinylbenzyl chloride or bromide under basic conditions to form the desired N-substituted product.

  • Reaction Conditions : Typical conditions include the use of a base such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at temperatures ranging from 0 °C to room temperature.

Detailed Preparation Method (Inferred from Related Piperidine Syntheses)

Based on related piperidine derivative syntheses, a plausible preparation method for this compound is as follows:

Step Procedure Conditions Outcome
1 Synthesis of 4-hydroxypiperidine Reduction of 1-benzyl-4-piperidone with NaBH4 in methanol at 0–5 °C Formation of piperidin-4-ol intermediate
2 N-Alkylation with 4-vinylbenzyl halide Reaction of piperidin-4-ol with 4-vinylbenzyl chloride in DMF with NaH at 0–25 °C for 4–6 h Formation of this compound
3 Purification Extraction with ethyl acetate, washing with brine, drying over Na2SO4, and recrystallization Pure target compound

Research Findings and Optimization

  • Yield and Purity : Alkylation reactions of piperidin-4-ol with benzyl halides typically afford yields between 60–85% depending on reaction time and temperature control.

  • Solvent Choice : Use of polar aprotic solvents like DMF enhances nucleophilicity of the piperidin-4-ol nitrogen, improving alkylation efficiency.

  • Base Selection : Sodium hydride is preferred for deprotonation of the amine, enabling efficient substitution; however, milder bases like potassium carbonate can be used to reduce side reactions.

  • Environmental Considerations : Recent patent literature emphasizes minimizing use of chlorinated solvents and hazardous reagents, favoring greener alternatives and simplified work-up procedures to reduce environmental impact and cost.

Comparative Table of Key Reaction Parameters

Parameter Typical Range/Choice Impact on Synthesis
Base Sodium hydride, K2CO3 Deprotonates amine, affects reaction rate
Solvent DMF, DMSO Solubility and nucleophilicity enhancement
Temperature 0–25 °C Controls reaction kinetics and side product formation
Reaction Time 4–6 hours Ensures complete conversion
Work-up Extraction, washing, drying Purity and yield optimization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Vinylbenzyl)piperidin-4-ol, and how can its purity be validated?

  • Methodology : The compound can be synthesized via alkylation of piperidin-4-ol with 4-vinylbenzyl halides under basic conditions. Reductive amination (e.g., using NaBH₃CN) or nucleophilic substitution (e.g., SN2 with K₂CO₃ as base) are common approaches . Purity validation requires HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity. For intermediates, monitor reactions via TLC (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular ion peaks and isotopic patterns; 2D NMR (COSY, HSQC) to resolve stereochemistry and substituent positions .
  • Stability testing : Thermal gravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions .

Q. How can researchers optimize reaction yields for piperidin-4-ol derivatives like this compound?

  • Methodology : Screen solvents (e.g., DMF for polar intermediates, THF for alkylation) and catalysts (e.g., Pd/C for hydrogenation of vinyl groups if needed). Use microwave-assisted synthesis to reduce reaction times and improve yields .

Advanced Research Questions

Q. What strategies are effective for enhancing the selectivity of this compound in receptor-binding studies?

  • Methodology :

  • Virtual library design : Use MOE or similar software to model steric/electronic effects of substituents (e.g., vinylbenzyl vs. chlorophenyl groups) on target binding .
  • Pharmacological profiling : Radioligand binding assays (e.g., ³H-LSD for serotonin receptors) and functional assays (cAMP GloSensor) to quantify selectivity ratios (e.g., Ki values for off-target receptors like 5-HT1A vs. 5-HT1F) .

Q. How can structural modifications of this compound improve its pharmacokinetic properties?

  • Methodology :

  • Bioisosteric replacement : Replace the vinyl group with trifluoromethyl or methoxy groups to enhance metabolic stability (test via liver microsome assays) .
  • Prodrug design : Introduce ester or carbonate prodrug moieties at the hydroxyl group to improve solubility (evaluate via shake-flask method) .

Q. What experimental approaches resolve contradictions in bioactivity data for piperidin-4-ol derivatives?

  • Methodology :

  • Dose-response reevaluation : Test compounds across a broader concentration range (e.g., 1 nM–100 µM) to identify nonspecific effects (e.g., luminescence interference in cAMP assays) .
  • Crystallography : Solve co-crystal structures (X-ray diffraction, 1.3–2.0 Å resolution) to validate binding poses and identify key interactions (e.g., hydrogen bonding with CRBP1) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

  • Methodology :

  • pH stability : Incubate compound in buffers (pH 2–10) for 24 hours; analyze degradation via LC-MS. Optimal stability is typically observed at pH 6–8 .
  • Thermal stress testing : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests robustness for in vitro assays) .

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